Pilloin

Overview

Description

. Flavonoids are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Pilloin has garnered attention for its potential therapeutic applications, particularly in the field of anti-inflammatory research .

Mechanism of Action

Target of Action

Pilloin, a flavonoid isolated from Aquilaria sinensis, primarily targets NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IκB (inhibitor of kappa B) in lipopolysaccharide (LPS)-stimulated macrophages . These targets play a crucial role in the inflammatory response.

Mode of Action

This compound inhibits the activation of NF-κB and reduces the phosphorylation of IκB in LPS-stimulated macrophages . This interaction suppresses the production of pro-inflammatory molecules, such as TNF-α, IL-6, COX-2, and iNOS, in LPS-treated RAW 264.7 macrophages .

Biochemical Pathways

The mitogen-activated protein kinase-mediated signaling pathways, including JNK, ERK, and p38, are inhibited by this compound . This results in the suppression of LPS-induced morphological alterations, phagocytic activity, and ROS elevation in RAW 264.7 macrophages .

Result of Action

This compound significantly reduces serum levels of TNF-α and IL-6 in multiple organs of LPS-induced septic mice . This demonstrates the anti-inflammatory potential of this compound and its effectiveness in reducing inflammation.

Action Environment

It’s known that the effectiveness of this compound in reducing inflammation has been demonstrated both in vitro and in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pilloin can be synthesized through various chemical routes. One common method involves the methylation of 3′,5-dihydroxyflavone using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources. For instance, this compound can be isolated from the stems of Diplomorpha ganpi through activity-guided fractionation. The extraction process includes solvent extraction, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Pilloin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are compounds with potential anticancer properties.

Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids, which may exhibit different pharmacological activities.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Quinones

Reduction: Dihydroflavonoids

Substitution: Alkylated or acylated flavonoid derivatives

Scientific Research Applications

Pilloin has been extensively studied for its scientific research applications, including:

Chemistry: this compound serves as a model compound for studying the chemical behavior of flavonoids and their derivatives.

Comparison with Similar Compounds

Pilloin is unique among flavonoids due to its specific substitution pattern, which contributes to its distinct pharmacological properties. Similar compounds include:

Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anticancer and cardioprotective effects.

Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

Compared to these compounds, this compound’s unique combination of hydroxyl and methoxy groups enhances its bioavailability and specific interactions with molecular targets, making it a promising candidate for therapeutic applications .

Biological Activity

Pilloin, a flavonoid compound primarily isolated from Aquilaria sinensis and Marrubium cylleneum, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and cytotoxic contexts. This article explores the biological activity of this compound, supported by case studies and detailed research findings.

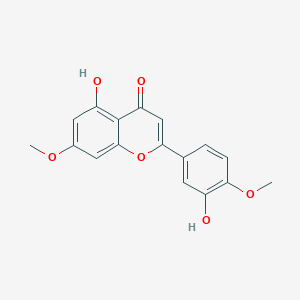

Chemical Structure and Isolation

This compound is chemically characterized as 3′,5-dihydroxy-4′,7-dimethoxyflavone. It has been isolated through various chromatographic techniques, including silica gel chromatography and preparative TLC, confirming its structure via spectroscopic methods such as NMR and UV-Vis analysis .

Quantitative Findings

The following table summarizes the effects of this compound on pro-inflammatory cytokine levels in LPS-induced macrophages:

| Cytokine | Control (ng/mL) | This compound Treatment (ng/mL) |

|---|---|---|

| TNF-α | 123.3 ± 7 | 46.6 ± 5.4 |

| IL-6 | 1.4 ± 0.1 | 0.7 ± 0.1 |

In vivo studies on septic mice further corroborated these findings, showing a substantial reduction in serum levels of TNF-α and IL-6 across multiple organs .

Additional Effects

This compound also demonstrated the ability to suppress LPS-induced morphological alterations in macrophages and inhibit reactive oxygen species (ROS) elevation, which are critical factors in inflammatory responses .

Cytotoxic Activity

This compound has been investigated for its cytotoxic effects against transformed lymphoblasts. In vitro studies revealed that this compound exhibited selective cytotoxicity towards cancer cells while showing low toxicity to normal cells . This selectivity underscores its potential as a therapeutic agent in cancer treatment.

Immunomodulatory Effects

In addition to its anti-inflammatory and cytotoxic properties, this compound has shown immunomodulatory effects. It enhances lymphocyte transformation in response to mitogens, indicating potential applications in boosting immune responses .

Case Studies

- Study on RAW 264.7 Macrophages : A study published in Molecules demonstrated that this compound significantly inhibited the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages, further supporting its anti-inflammatory role .

- In Vivo Model : Another study utilized a murine model to assess the effects of this compound on inflammation induced by LPS. Results showed that treatment with this compound led to reduced levels of pro-inflammatory markers across various tissues, highlighting its systemic anti-inflammatory effects .

Properties

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBHJDTXPDRDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185955 | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32174-62-2 | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032174622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pilloin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.